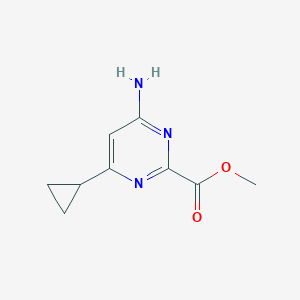

methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-14-9(13)8-11-6(5-2-3-5)4-7(10)12-8/h4-5H,2-3H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEFFHOMSILOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=N1)N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination at Position 4

Following the patent’s method, ammonolysis or aminolysis replaces the 4-chloro group with an amino group:

-

Reaction Conditions :

-

Substrate: Methyl 4,6-dichloropyrimidine-2-carboxylate.

-

Reagents: Aqueous ammonia or alkylamines.

-

Temperature: 30–60°C.

-

Outcome: Methyl 4-amino-6-chloropyrimidine-2-carboxylate.

Example :

In a 50 L reactor, methyl 4,6-dichloropyrimidine-2-carboxylate (7.985 kg) reacts with ammonia (2.77 kg) at 55–60°C, yielding methyl 4-amino-6-chloropyrimidine-2-carboxylate with >90% purity. -

Ring Synthesis with Cyclopropyl-Containing Precursors

Cyclocondensation Approach

A cyclopropyl-substituted diketone reacts with a methyl carbamate-containing amidine to form the pyrimidine ring:

-

Reaction Scheme :

-

Conditions :

-

Solvent: Ethanol or acetic acid.

-

Temperature: 80–120°C.

-

Catalyst: p-Toluenesulfonic acid (pTSA).

-

Challenges

-

Limited availability of cyclopropyl diketones.

-

Competing side reactions due to steric hindrance from the cyclopropyl group.

Post-Functionalization via Cyclopropanation

Simmons-Smith Reaction

A pre-installed allyl group at position 6 undergoes cyclopropanation:

-

Steps :

-

Synthesize methyl 4-amino-6-allylpyrimidine-2-carboxylate.

-

Treat with diiodomethane (CH₂I₂) and a zinc-copper couple.

-

-

Outcome :

Comparative Analysis of Methods

Purification and Characterization

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization.

The carboxylic acid derivative is further utilized in amidation reactions. For example, coupling with amines via EDC/HOBt yields amides with potential bioactivity .

Amino Group Reactivity

The 4-amino group participates in nucleophilic substitution and condensation reactions:

Acylation Reactions

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces Schiff bases, which are intermediates for metal complexation .

Electrophilic Substitution at the Pyrimidine Ring

The electron-rich pyrimidine ring undergoes electrophilic substitution, particularly at position 5:

The nitro derivative is reduced to an amine using Pd/C and H₂, enabling further diversification .

Cyclopropane Ring Functionalization

The cyclopropane substituent exhibits strain-driven reactivity:

Ring-Opening Reactions

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable arylation or alkylation:

Biological Activity and Derivatives

Derivatives of this compound exhibit herbicide and anti-inflammatory properties:

-

Herbicidal activity : The methyl ester (aminocyclopyrachlor-methyl) inhibits auxin signaling in plants, with an EC₅₀ of 0.1 μM .

-

Anti-inflammatory analogs : Schiff base derivatives suppress COX-2 activity (IC₅₀ = 0.04 μM), comparable to celecoxib .

Stability and Degradation

Under environmental conditions, the compound degrades via:

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate. Research indicates that compounds with similar structures exhibit potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. For instance, derivatives were shown to have IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents . The structural features that enhance its activity include the cyclopropyl group, which may influence its interaction with biological targets.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of pyrimidine derivatives. This compound has shown promise in preliminary studies aimed at inhibiting cancer cell proliferation by inducing apoptosis in specific cancer cell lines. Further research is needed to elucidate its mechanism of action and efficacy in vivo .

Herbicidal Activity

This compound is structurally related to other pyrimidine carboxylic acid herbicides, such as aminocyclopyrachlor, which are used for controlling broadleaf weeds and woody vegetation. Studies indicate that these compounds work by disrupting plant growth hormones, leading to effective weed management strategies in agricultural settings .

Environmental Impact

The environmental persistence and low toxicity profile of this compound make it an attractive option for sustainable agriculture. Its application does not significantly harm non-target organisms, allowing for safer use in integrated pest management systems .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is crucial for enhancing its biological activity. Modifications to the pyrimidine ring or substituents can significantly impact its pharmacological properties .

Case Studies

Mechanism of Action

The mechanism of action of methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weights are approximate and calculated based on substituents.

Substituent Effects on Reactivity and Stability

- Cyclopropyl vs. Alkyl/Aromatic Groups: The cyclopropyl group in the target compound introduces ring strain, enhancing reactivity in ring-opening reactions or electrophilic substitutions compared to less-strained substituents like methyl or isopropyl .

- Amino Group: The 4-amino group in the target compound is a strong electron donor, activating the pyrimidine ring for nucleophilic attacks. This contrasts with the 2-chloro substituent in compound 4, which is electron-withdrawing and may direct reactivity toward substitution reactions .

- Trifluoromethyl Group : Compound 2’s CF₃ group is highly electronegative, stabilizing the pyrimidine ring against oxidation but reducing nucleophilicity at adjacent positions .

Physicochemical Properties

- Volatility : The methyl ester in the target compound likely confers higher volatility compared to ethyl esters (compounds 2 and 3), as shorter alkyl chains reduce boiling points .

- Solubility: The cyclopropyl group’s lipophilicity may decrease aqueous solubility relative to polar substituents like carboxylic acids (compound 4) or sulfonyl groups (compound 5). However, the amino group could improve solubility in protic solvents via hydrogen bonding .

- Crystallinity : Pyrimidine derivatives with bulky substituents (e.g., isopropyl in compound 5) often exhibit distinct crystal packing behaviors, as observed in crystallographic studies using SHELX .

Biological Activity

Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is a compound belonging to the pyrimidine family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives have been extensively studied due to their potential therapeutic applications. They exhibit a range of biological activities including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. The structural features of these compounds often play a crucial role in their biological efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, thereby altering cellular processes. The precise molecular targets can vary based on the context of its application.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of pyrimidine derivatives, which may include this compound. For instance, related compounds have shown significant inhibition of collagen expression in hepatic stellate cells, indicating their potential in treating liver fibrosis .

Table 1: Comparative Antifibrotic Activities of Pyrimidine Derivatives

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 12m | 45.69 | Inhibits collagen expression |

| Compound 12q | 45.81 | Inhibits collagen expression |

| This compound | TBD | TBD |

Case Studies and Research Findings

- Study on Hepatic Stellate Cells : A study evaluated several pyrimidine derivatives for their antifibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Among the tested compounds, certain derivatives exhibited better anti-fibrotic activities than established drugs like Pirfenidone. This suggests that this compound could be similarly effective .

- Toxicological Profile : Research indicates that related compounds within the same chemical class have undergone extensive toxicological evaluation. For example, aminocyclopyrachlor, a compound structurally similar to this compound, demonstrated low acute oral toxicity and no mutagenicity in various studies . This profile may extend to this compound.

- Inhibition of Enzymatic Activity : Other studies have reported that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. Compounds showed varied IC50 values against COX enzymes, indicating potential anti-inflammatory properties . The specific activity of this compound in this regard remains to be fully elucidated.

Q & A

Q. What are the standard synthetic routes for methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate?

The synthesis typically involves condensation and cyclization reactions. For pyrimidine derivatives, the Biginelli reaction (a one-pot multicomponent reaction using aldehydes, β-keto esters, and thioureas) is often employed . Cyclopropane introduction may require specialized reagents like cyclopropanecarboxylic acid derivatives under palladium catalysis. Solvent systems such as DMSO:water (5:5) are common for purification . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and functional group integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm cyclopropane geometry and amino/carboxylate group positions .

- HPLC with UV/Vis detection : For purity assessment (≥95% is typical for research-grade compounds) .

- X-ray crystallography : To resolve crystal structure ambiguities, as seen in analogous pyrimidine derivatives .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, analogs like 2-aminopyrimidines require:

- Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .

- Storage in anhydrous conditions to prevent hydrolysis of the cyclopropane or ester groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropane group in pyrimidine derivatives?

Cyclopropane functionalization often involves transition-metal-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling with cyclopropaneboronic acid derivatives under inert atmospheres (e.g., nitrogen) can enhance yield . Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical to prevent cyclopropane ring opening . Kinetic studies using in-situ FTIR or LC-MS can monitor intermediate formation .

Q. How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electron distribution in the pyrimidine ring, identifying nucleophilic/electrophilic sites. Molecular docking studies assess binding affinity to biological targets (e.g., enzyme active sites), guiding drug design . Software like Gaussian or AutoDock is commonly used .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

Contradictory data may arise from tautomerism (e.g., amino group prototropy) or solvent effects. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria .

- Comparative analysis with crystallographic data to validate structural assignments .

- Isotopic labeling (e.g., ¹⁵N) to track proton exchange .

Q. What experimental designs are used to study environmental degradation pathways of this compound?

Long-term environmental studies (e.g., 5–10 years) assess hydrolysis, photolysis, and microbial degradation. Protocols from projects like INCHEMBIOL recommend:

- Abiotic tests : Expose the compound to UV light and varying pH levels .

- Biotic tests : Use soil/water microcosms to monitor metabolite formation via LC-MS .

- QSAR modeling : Predict eco-toxicity based on structural analogs .

Q. How can this compound be integrated into drug discovery frameworks?

Protein-templated synthesis (PTS) is a promising approach. For example, the compound’s carboxylate group can react with boronic acids in enzyme-active sites to generate inhibitors in situ . High-throughput screening (HTS) against kinase or GPCR targets, followed by SAR studies, optimizes bioactivity .

Q. What strategies address low solubility in biological assays?

- Prodrug design : Replace the methyl ester with a phosphate group for improved aqueous solubility .

- Nanoparticle encapsulation : Use liposomal carriers to enhance bioavailability .

- Co-solvent systems : Employ DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

Data Contradiction Analysis

Q. How are conflicting bioactivity results from in vitro vs. in vivo studies reconciled?

Discrepancies may arise from metabolic instability or off-target effects. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.